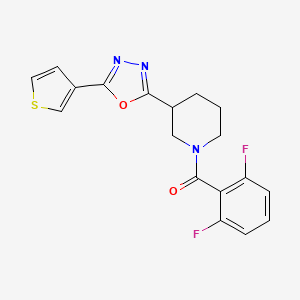
(2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1797060-39-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is C18H15F2N3O2S with a molecular weight of 375.4 g/mol . The structural components include:
- A difluorophenyl group.
- A piperidine moiety linked to a 1,3,4-oxadiazole ring.
- A thiophene substituent.
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a wide range of biological activities, including:
- Antitumor activity
- Antimicrobial properties
- Anti-inflammatory effects
Antitumor Activity
Studies have shown that derivatives containing the oxadiazole moiety can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported that similar oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM to lower against multiple cancer types including colon and lung cancers .
Pharmacological Studies
- In Vitro Studies :
- Mechanism of Action :
Case Study 1: Anticancer Activity
A series of synthesized compounds similar to this compound were tested for their anticancer properties. One derivative showed promising results with an IC50 value of approximately 50 µM against breast cancer cells .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of oxadiazole derivatives, revealing moderate to strong inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests the potential application of the compound in treating bacterial infections .
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to (2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit promising anticancer properties. Research has demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : Compounds with oxadiazole rings have been shown to activate caspases, which are crucial for the apoptotic pathway.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, inhibiting their proliferation.
Case Study Example : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines (e.g., MCF-7 and HepG2) using the MTT assay. Results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens. The incorporation of thiophene and fluorine groups is known to enhance antibacterial properties:
- Mechanism of Action : Compounds containing thiophene rings have been reported to disrupt bacterial cell membranes or inhibit protein synthesis.
Research Findings : In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 32 µg/mL to 47.5 µg/mL against Staphylococcus aureus and Escherichia coli respectively.
Inhibition of Enzymatic Activity
Research has highlighted that the compound may inhibit specific enzymes linked to metabolic disorders:
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This enzymatic inhibition can potentially treat conditions like metabolic syndrome, type 2 diabetes, and obesity by modulating cortisol metabolism.
CNS Disorders
There is emerging evidence suggesting that this compound could be beneficial in treating central nervous system disorders:
- Neuroprotective Effects : Preclinical studies indicate potential neuroprotective effects against cognitive decline and neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
(2,6-difluorophenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-13-4-1-5-14(20)15(13)18(24)23-7-2-3-11(9-23)16-21-22-17(25-16)12-6-8-26-10-12/h1,4-6,8,10-11H,2-3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTVTDJDJAWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













